Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate

Description

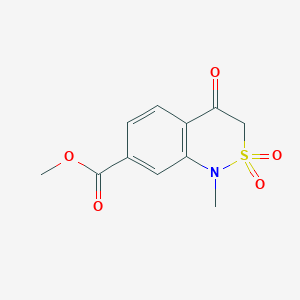

Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate is a benzothiazine derivative characterized by a bicyclic structure containing sulfur (S), oxygen (O), and nitrogen (N) heteroatoms. The core framework consists of a benzene ring fused to a thiazine ring system, with a methyl group at position 1, three oxo groups at positions 2, 2, and 4, and a methyl carboxylate ester at position 5.

The synthesis of such benzothiazine derivatives typically involves strategic substitution patterns to avoid isomerization and ensure product purity. For example, analogous compounds like methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates are synthesized via sulfonylation of substituted anthranilic acids or methyl anthranilates, followed by cyclization . The target compound’s trioxo groups and 7-carboxylate substituent likely necessitate tailored synthetic protocols to manage reactivity and regioselectivity.

Properties

IUPAC Name |

methyl 1-methyl-2,2,4-trioxo-2λ6,1-benzothiazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-12-9-5-7(11(14)17-2)3-4-8(9)10(13)6-18(12,15)16/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHJSPSKPQORNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381213 | |

| Record name | Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-91-2 | |

| Record name | 1H-2,1-Benzothiazine-7-carboxylic acid, 3,4-dihydro-1-methyl-4-oxo-, methyl ester, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring Formation via Cyclization Reactions

The benzothiazine core can be constructed through cyclization of precursors containing sulfur and nitrogen functionalities. Key approaches include:

- Microwave-assisted cyclization : A method adapted from Baharfar et al. uses thiourea and substituted benzimidazole derivatives under microwave irradiation to form 1,3-thiazine derivatives. For the target compound, a substituted anthranilic acid derivative with a methyl ester at position 7 could undergo cyclization with thiourea or similar agents.

- Multi-component reactions : Yadav et al. demonstrated a solvent-free, three-component synthesis of thiazinones using 2-mercaptoacetic acid, acetophenone, and aldehydes. Adapting this, a methyl ester-bearing aldehyde could introduce the 7-carboxylate group during ring formation.

Oxidation and Functionalization

The trioxo groups at positions 2, 2, and 4 require selective oxidation:

- Ketone introduction : Post-cyclization oxidation using agents like KMnO₄ or H₂O₂ under controlled conditions could convert alcohol or amine intermediates to ketones. For example, the Gabriel-Colman rearrangement (used in piroxicam synthesis) oxidizes sulfonamide intermediates to generate ketones.

- Methylation : The 1-methyl group is introduced via alkylation. Dimethyl sulfate in acetone with a base (e.g., NaOH) selectively methylates the nitrogen, as seen in piroxicam synthesis.

Esterification at Position 7

The methyl ester can be introduced through:

- Direct esterification : Reacting a carboxylic acid intermediate (e.g., 7-carboxybenzothiazine) with methanol and a catalytic acid (H₂SO₄) or using diazomethane for methylation.

- Early-stage incorporation : Using a methyl ester-protected anthranilic acid derivative as the starting material ensures the carboxylate group is present throughout the synthesis.

Key Reaction Conditions

- Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or o-xylene are effective for cyclization and condensation.

- Catalysts : Lithium bromide (for cyclization) or NH₄Cl (for azeotropic distillation) improve yields.

- Temperature : Microwave irradiation (80–120°C) or reflux conditions (140–144°C) enhance reaction efficiency.

Analytical Validation

Synthesized compounds are typically characterized via:

- Spectroscopy : ¹H NMR, IR, and mass spectrometry confirm structure.

- Chromatography : TLC and HPLC ensure purity.

- Elemental analysis : Validates stoichiometry.

Comparison of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.

Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include dibenzoyl peroxide, N-bromosuccinamide, Lawesson’s reagent, and methyl bromoacetate. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various thioxo and sulfone derivatives, which have distinct chemical and physical properties compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies demonstrate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

In preclinical trials, this compound has shown potential anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Further research is necessary to elucidate its effectiveness and mechanism of action in specific cancer types .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization reactions. These polymers can exhibit enhanced thermal stability and mechanical properties suitable for applications in coatings and composites .

Nanomaterials Development

This compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited to create nanocomposites with specific electronic or optical properties. Research is ongoing to explore these applications in sensors and electronic devices .

Environmental Applications

Pollutant Degradation

Recent studies have explored the use of this compound in environmental remediation. It has shown promise in degrading organic pollutants through advanced oxidation processes. This application could be significant for wastewater treatment and soil decontamination efforts .

Biodegradability Studies

Research into the biodegradability of this compound indicates that it may break down into less harmful substances under certain environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental impact and safety .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain. It may also interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazine derivatives exhibit diverse functionalization patterns that significantly influence their chemical behavior. Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthetic strategies, substituent effects, and inferred properties.

Structural Comparison

The target compound differs from analogs in two key aspects:

- Oxidation State : The presence of three oxo groups (2,2,4-trioxo) contrasts with the dioxo (2,2-dioxo) and hydroxyl (4-hydroxy) groups in compounds like methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate .

- Substituent Position: The methyl carboxylate group at position 7 (vs.

Reactivity and Functional Group Interactions

- Trioxo Groups : The additional oxo group at position 4 may enhance electrophilicity, making the compound more reactive toward nucleophiles compared to dioxo analogs.

- Carboxylate Position : A 7-carboxylate ester (vs. 3-carboxylate) could reduce steric hindrance near the thiazine ring, facilitating interactions in catalytic or binding applications.

Physical and Chemical Properties

- Solubility : The 7-carboxylate’s position may improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to 3-carboxylate analogs.

- Thermal Stability : Trioxo groups might reduce thermal stability due to increased electron-withdrawing effects, though experimental data are needed.

Comparative Data Table

*Inferred based on analogous methods in .

Key Research Findings

- Synthetic Superiority : Pre-cyclization substitution (as used for the target compound) minimizes isomer formation, ensuring higher yields and purity compared to post-cyclization modifications .

- Functional Group Impact : The 7-carboxylate and trioxo groups distinguish the target compound’s reactivity profile from 3-carboxylate/dioxo analogs, suggesting unique applications in drug design or catalysis.

- Unresolved Questions : Experimental data on the target compound’s solubility, stability, and biological activity remain gaps in the literature.

Biological Activity

Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate (CAS No. 175202-91-2) is a complex organic compound belonging to the benzothiazine class. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role in drug development.

Molecular Formula

- C11H11NO5S

Molecular Weight

- 269.27 g/mol

Structural Features

The compound features a benzothiazine ring fused with a carboxylate group, which contributes to its biological activity. The unique arrangement of functional groups allows for interactions with various biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens.

The compound acts by inhibiting specific enzymes involved in bacterial cell wall synthesis and disrupting microbial cell membranes. This dual action enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

In a study assessing the antimicrobial activity of benzothiazine derivatives:

- E. coli and Staphylococcus aureus were effectively inhibited with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL for various derivatives .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

Research indicates that this compound significantly reduces inflammation in animal models of arthritis. In these studies:

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties.

Preliminary research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Experimental Results

In vitro studies have shown that derivatives of this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) with IC50 values around 25 µM .

Summary of Biological Activities

Q & A

Q. What assays evaluate the compound’s potential as a bioactive scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.